molecular formula C11H8F2O2 B11889709 2-(Difluoromethoxy)-3-naphthol

2-(Difluoromethoxy)-3-naphthol

Cat. No.: B11889709
M. Wt: 210.18 g/mol
InChI Key: ALKXAIJBQQMWHT-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-3-naphthol is an organic compound characterized by the presence of a difluoromethoxy group attached to a naphthol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)-3-naphthol typically involves the introduction of the difluoromethoxy group into a naphthol structure. One common method involves the reaction of 2-naphthol with difluoromethylating agents under specific conditions. For instance, difluoromethylation can be achieved using difluoromethyl ethers or difluoromethyl halides in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The choice of reagents and reaction conditions is optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)-3-naphthol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(Difluoromethoxy)-3-naphthol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-3-naphthol involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Difluoromethoxy)aniline
  • 2-(Difluoromethoxy)benzylamine
  • 4-(Difluoromethoxy)benzeneboronic acid

Uniqueness

2-(Difluoromethoxy)-3-naphthol is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both the naphthol and difluoromethoxy groups allows for a wide range of chemical modifications and applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C11H8F2O2

Molecular Weight

210.18 g/mol

IUPAC Name

3-(difluoromethoxy)naphthalen-2-ol

InChI

InChI=1S/C11H8F2O2/c12-11(13)15-10-6-8-4-2-1-3-7(8)5-9(10)14/h1-6,11,14H

InChI Key

ALKXAIJBQQMWHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)O)OC(F)F

Origin of Product

United States

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